Ac-VDVAD-pNA (trifluoroacetate salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

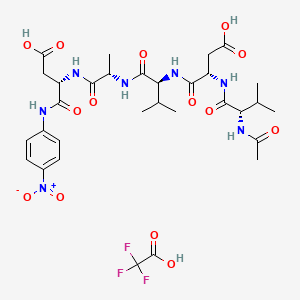

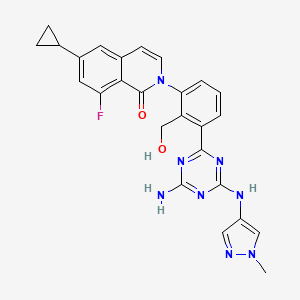

Ac-VDVAD-pNA (trifluoroacetate salt) is a colorimetric substrate specifically designed for caspase-2. Caspase-2 is an enzyme that plays a crucial role in the process of apoptosis, or programmed cell death. The compound consists of a peptide sequence, Val-Asp-Val-Ala-Asp (VDVAD), which is recognized and cleaved by caspase-2, releasing p-nitroanilide (pNA). This release can be quantified by colorimetric detection at 405 nm, making it a valuable tool for measuring caspase-2 activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ac-VDVAD-pNA (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Ac-VDVAD-pNA (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity, typically ≥95% .

Análisis De Reacciones Químicas

Types of Reactions

Ac-VDVAD-pNA (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. Caspase-2 recognizes and cleaves the VDVAD peptide sequence, releasing p-nitroanilide (pNA). This reaction is specific to caspase-2 but can also be cleaved, with lower efficiency, by caspase-3 and caspase-7 .

Common Reagents and Conditions

Reagents: Caspase-2 enzyme, buffer solutions (e.g., phosphate-buffered saline).

Conditions: Optimal pH and temperature for caspase-2 activity, typically around pH 7.4 and 37°C.

Major Products

The major product formed from the cleavage of Ac-VDVAD-pNA (trifluoroacetate salt) by caspase-2 is p-nitroanilide (pNA), which can be detected colorimetrically .

Aplicaciones Científicas De Investigación

Ac-VDVAD-pNA (trifluoroacetate salt) is widely used in scientific research, particularly in the fields of cell biology and biochemistry. Its primary application is as a substrate for measuring caspase-2 activity, which is crucial for studying apoptosis. This compound is used in:

Chemistry: To study enzyme kinetics and substrate specificity.

Biology: To investigate the role of caspase-2 in apoptosis and other cellular processes.

Medicine: To explore potential therapeutic targets for diseases involving dysregulated apoptosis, such as cancer.

Industry: In the development of diagnostic assays and screening tools for caspase-2 activity

Mecanismo De Acción

The mechanism of action of Ac-VDVAD-pNA (trifluoroacetate salt) involves its recognition and cleavage by caspase-2. Caspase-2 binds to the VDVAD peptide sequence and cleaves it, releasing p-nitroanilide (pNA). This cleavage event can be quantified by measuring the absorbance at 405 nm, providing a direct measure of caspase-2 activity. The molecular target of this compound is the active site of caspase-2, and the pathway involved is the apoptotic signaling pathway .

Comparación Con Compuestos Similares

Ac-VDVAD-pNA (trifluoroacetate salt) is unique in its specificity for caspase-2. Similar compounds include:

Ac-DEVD-pNA: A substrate for caspase-3.

Ac-LEHD-pNA: A substrate for caspase-9.

Ac-IETD-pNA: A substrate for caspase-8.

These compounds differ in their peptide sequences, which confer specificity for different caspases. Ac-VDVAD-pNA (trifluoroacetate salt) is particularly valuable for studying caspase-2 due to its high specificity and efficiency .

Propiedades

Fórmula molecular |

C31H42F3N7O14 |

|---|---|

Peso molecular |

793.7 g/mol |

Nombre IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C29H41N7O12.C2HF3O2/c1-13(2)23(31-16(6)37)29(46)34-20(12-22(40)41)27(44)35-24(14(3)4)28(45)30-15(5)25(42)33-19(11-21(38)39)26(43)32-17-7-9-18(10-8-17)36(47)48;3-2(4,5)1(6)7/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H,30,45)(H,31,37)(H,32,43)(H,33,42)(H,34,46)(H,35,44)(H,38,39)(H,40,41);(H,6,7)/t15-,19-,20-,23-,24-;/m0./s1 |

Clave InChI |

GBBBMAYPADJDNR-RJOXADQZSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[6-(3-Chlorophenyl)hexanoyl]-1,3-oxazolidin-2-one](/img/structure/B10796897.png)

![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B10796907.png)

![4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid](/img/structure/B10796923.png)

![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10796940.png)

![3-[4-(Difluoromethoxy)phenyl]-5-(3-phenylpropyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796983.png)

![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2-fluoroethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796995.png)